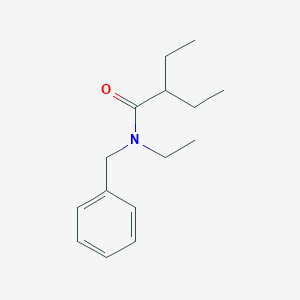
3-isopropyl-4-methoxy-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isopropyl-4-methoxy-N-methylbenzenesulfonamide, also known as PMX205, is a sulfonamide-based compound that has gained attention in the scientific community due to its potential therapeutic applications. In
Wirkmechanismus
3-isopropyl-4-methoxy-N-methylbenzenesulfonamide works by inhibiting the activity of a protein called NF-κB, which is involved in the regulation of inflammation and cell proliferation. By inhibiting NF-κB, 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide reduces inflammation and slows down the growth of cancer cells.
Biochemical and Physiological Effects:
3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has also been shown to reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, one limitation of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide is that it has low bioavailability, which means that it may not be effective when administered orally.
Zukünftige Richtungen
There are several future directions for the study of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide. One area of research is the development of more effective delivery methods for the compound, such as nanoparticles or liposomes, which could increase its bioavailability. Another area of research is the investigation of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide's potential use in combination with other drugs for the treatment of cancer and other inflammatory conditions. Finally, further studies are needed to fully understand the mechanism of action of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide and its potential therapeutic applications.
In conclusion, 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide is a sulfonamide-based compound that has shown promise in the treatment of inflammatory conditions and cancer. Its ability to inhibit NF-κB makes it a potentially valuable therapeutic agent. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
The synthesis method of 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide involves the reaction of N-methyl-4-methoxybenzenesulfonamide with isopropylmagnesium chloride in the presence of a catalyst. This reaction yields 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been investigated for its use in treating inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. 3-isopropyl-4-methoxy-N-methylbenzenesulfonamide has also been studied for its potential use in treating cancer due to its ability to inhibit tumor growth.
Eigenschaften
IUPAC Name |
4-methoxy-N-methyl-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-8(2)10-7-9(16(13,14)12-3)5-6-11(10)15-4/h5-8,12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRHXPJUBKGWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-methyl-3-(propan-2-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-N-1-naphthyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5696583.png)


![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5696602.png)
![6-(5-methyl-1H-pyrazol-3-yl)-3-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5696615.png)


![2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5696642.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{[(2-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5696670.png)


![2-(3-methylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5696690.png)
![N-[2-(dimethylamino)ethyl]-N'-1-naphthylthiourea](/img/structure/B5696700.png)